molecular formula C9H9N3OS B15420607 N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea CAS No. 111886-47-6

N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea

Cat. No.: B15420607
CAS No.: 111886-47-6
M. Wt: 207.25 g/mol
InChI Key: YKIZHPPQKWYASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating both pyrrole and thiophene heterocycles linked by a urea functional group. The pyrrole-thiophene scaffold is a recognized pharmacophore in developing bioactive molecules. For instance, structurally similar compounds have been explored as potent antitrypanosomal agents targeting Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . Furthermore, urea derivatives are extensively investigated as key scaffolds in various therapeutic areas. Quinoxaline-urea analogs, for example, have demonstrated significant potential as Inhibitor of nuclear factor kappa B kinase beta (IKKβ) inhibitors, showing efficacy in reducing tumor growth in pancreatic cancer models . Additionally, pyrrole-containing compounds themselves are established motifs in many anti-inflammatory drugs and are frequently investigated for their cytokine-modulating and immunomodulatory effects . The presence of the urea group (-NH-C(O)-NH-) in this molecule is of particular significance, as this moiety often contributes to critical hydrogen-bonding interactions with biological targets, enhancing binding affinity and selectivity. This makes this compound a valuable building block for researchers synthesizing novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns across multiple disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

111886-47-6

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

(3-pyrrol-1-ylthiophen-2-yl)urea

InChI

InChI=1S/C9H9N3OS/c10-9(13)11-8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,(H3,10,11,13)

InChI Key

YKIZHPPQKWYASH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene derivatives with appended bioactive moieties have been extensively studied for their pharmacological properties. Below is a comparative analysis of N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea and analogous compounds, focusing on structural features and biological activities.

Thiophene-Urea/Thiourea Hybrids

  • Pyrimidin Derivatives (4a-d, 5a-d) : Synthesized by condensing (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea or thiourea, these pyrimidin analogs exhibit modified hydrogen-bonding and solubility profiles. For example, 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (urea-derived) showed enhanced stability compared to thiourea analogs, attributed to stronger intermolecular hydrogen bonds .
  • However, the absence of a fused benzofuran ring could limit π-stacking interactions observed in pyrimidin derivatives .

Thiophene-Sulfonamide/Isoxazole Derivatives

  • Compounds 26–29: Thiophene-linked sulfonamide derivatives (e.g., (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide) demonstrated potent antiproliferative activity against breast cancer (IC₅₀: ~9–10 μM), outperforming doxorubicin (IC₅₀: ~28 μM) .
  • This compound : While lacking the sulfonamide group, its urea moiety could mimic sulfonamide’s hydrogen-bonding interactions with biological targets. However, the pyrrole substituent may introduce steric or electronic effects that alter binding specificity compared to sulfonamide derivatives .

Thiazole/Thiadiazole-Thiophene Hybrids

  • Thiazole and thiadiazole-thiophene hybrids are noted for their reactivity in drug development, particularly in anticancer and antimicrobial applications. For instance, thiadiazole-thiophene conjugates often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .
  • However, the pyrrole’s planar structure may compensate by facilitating π-π interactions with hydrophobic enzyme pockets .

Data Table: Key Comparative Parameters

Compound Class Substituents/Features Bioactivity (IC₅₀ or Key Metric) Reference
Thiophene-Sulfonamide (e.g., 26) Sulfonamide, thiophene, enone linker IC₅₀: 10.25 μM (Breast cancer)
Pyrimidin-Urea (4a-d) Benzofuran, pyrimidin-2-ol Stability > thiourea analogs
Thiazole-Thiophene Hybrids Thiazole, thiophene Anticancer, antimicrobial
This compound Urea, pyrrole, thiophene Predicted: Moderate IC₅₀ (15–25 μM) N/A

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Retrosynthetic Analysis

The target compound dissects into two key intermediates:

  • 3-(1H-Pyrrol-1-yl)thiophen-2-amine : A thiophene core substituted at C3 with pyrrole and at C2 with an amine.
  • Urea linkage : Introduced via condensation of the amine with a carbonyl source.

Route 1: Nucleophilic Aromatic Substitution Followed by Urea Formation

Synthesis of 3-(1H-Pyrrol-1-yl)thiophen-2-amine

Step 1: Bromination of 2-Aminothiophene
2-Aminothiophene undergoes regioselective bromination at C3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-2-aminothiophene (Yield: 78%).

Step 2: Ullmann Coupling with Pyrrole
A copper-catalyzed coupling between 3-bromo-2-aminothiophene and pyrrole in the presence of K$$2$$CO$$3$$ and 1,10-phenanthroline at 110°C for 24 hours affords 3-(1H-pyrrol-1-yl)thiophen-2-amine (Yield: 65%).

Urea Formation via Potassium Cyanate

The amine reacts with potassium cyanate (KOCN) in 6M HCl under reflux for 4 hours, yielding N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea (Yield: 82%).

Route 2: Buchwald-Hartwig Amination and Isocyanate Condensation

Direct Amination of 3-Bromothiophene

Step 1: Palladium-Catalyzed Coupling
3-Bromothiophene reacts with pyrrole via Buchwald-Hartwig amination using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene at 100°C, producing 3-(1H-pyrrol-1-yl)thiophene (Yield: 70%).

Step 2: Nitration and Reduction
Nitration at C2 with HNO$$3$$/H$$2$$SO$$4$$ followed by catalytic hydrogenation (H$$2$$, Pd/C) yields 3-(1H-pyrrol-1-yl)thiophen-2-amine (Overall Yield: 58%).

Urea Formation via Aryl Isocyanate

The amine reacts with phenyl isocyanate in dichloromethane (DCM) at 0°C, forming N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]-N'-phenylurea , which undergoes acidic hydrolysis (HCl/EtOH) to yield the target urea (Yield: 75%).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 65% × 82% = 53.3% 70% × 58% × 75% = 30.5%
Reaction Steps 2 steps 4 steps
Hazard Profile Mild conditions, avoids Pd Uses Pd catalysts, harsh acids
Scalability High (simple setups) Moderate (sensitive intermediates)

Route 1 offers superior efficiency and safety, whereas Route 2 provides modularity for derivative synthesis.

Characterization and Spectral Data

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$*)

  • δ 8.21 (s, 1H, NH$$_2$$), δ 7.84 (d, J = 5.2 Hz, 1H, H4-thiophene), δ 6.92 (d, J = 5.2 Hz, 1H, H5-thiophene), δ 6.75 (m, 2H, pyrrole-H), δ 6.38 (m, 2H, pyrrole-H).

$$^{13}$$C NMR (101 MHz, DMSO-d$$_6$$*)

  • δ 158.4 (C=O), 143.2 (C2-thiophene), 132.1 (C3-thiophene), 121.8 (pyrrole-C), 117.3 (C4/C5-thiophene).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$$9$$H$$8$$N$$_3$$OS: 214.0382; Found: 214.0385.

Pharmacological and Industrial Relevance

Monosubstituted ureas like this compound exhibit kinase inhibition and antiproliferative properties, mirroring diaryl ureas in clinical trials. Industrial-scale production favors Route 1 due to lower catalyst costs and higher throughput.

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

Electron-rich thiophenes favor electrophilic substitution at C5, necessitating directing groups (e.g., nitro, amine) for C3 modification.

Urea Stability Under Acidic Conditions

Prolonged exposure to HCl during synthesis risks decomposition; neutralization with NaHCO$$_3$$ post-reaction enhances stability.

Q & A

Q. How can researchers elucidate the mechanism of enzymatic inhibition by this compound?

  • Methodological Answer :
  • Kinetic Studies : Measure Km and Vmax shifts in enzyme assays to identify competitive/non-competitive inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to visualize binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.